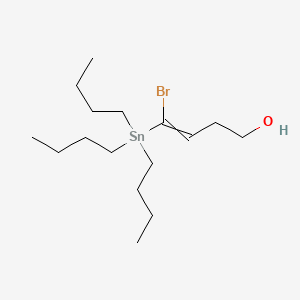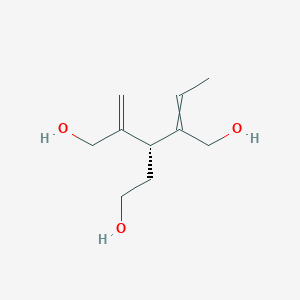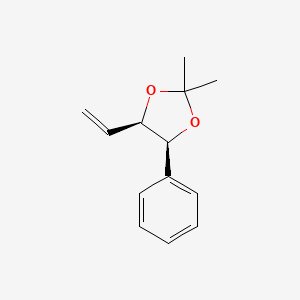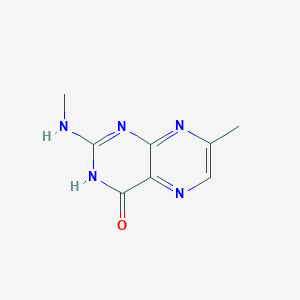
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-ol, 9-(Trifluormethyl)- ist eine chemische Verbindung mit der Summenformel C14H9F3OS. Sie gehört zur Klasse der Thioxanthene, die Schwefelanaloga von Xanthonen sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Trifluormethylgruppe an der 9. Position des Thioxanthen-Kerns aus, die ihr einzigartige chemische und physikalische Eigenschaften verleiht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Eine gängige Methode ist die Trifluormethylierung von Thioxanthon-Derivaten unter Verwendung von Reagenzien wie Trifluormethyljodid (CF3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) unter Rückflussbedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Syntheserouten umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Verfahren wie kontinuierliche Flusschemie und die Verwendung von katalytischen Systemen können die Effizienz des Syntheseprozesses verbessern. Die spezifischen industriellen Verfahren können je nach Umfang und Anwendungsanforderungen variieren.
Analyse Chemischer Reaktionen
Reaktionstypen
9H-Thioxanthen-9-ol, 9-(Trifluormethyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thioxanthen-Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Thioxanthene, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-ol, 9-(Trifluormethyl)- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biologischer Prozesse und Interaktionen.
Wirkmechanismus
Der Wirkmechanismus von 9H-Thioxanthen-9-ol, 9-(Trifluormethyl)- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, so dass sie mit hydrophoben Bereichen von Proteinen und Enzymen interagieren kann. Diese Interaktion kann die Aktivität dieser Biomoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
9H-Thioxanthen-9-on, 2-(Trifluormethyl)-: Diese Verbindung ist strukturell ähnlich, unterscheidet sich jedoch in der Position der Trifluormethylgruppe.
Thioxanthon: Die Stammverbindung ohne die Trifluormethylgruppe.
Xanthone: Das Sauerstoffanalog von Thioxanthon.
Einzigartigkeit
9H-Thioxanthen-9-ol, 9-(Trifluormethyl)- ist aufgrund des Vorhandenseins der Trifluormethylgruppe an der 9. Position einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
346647-48-1 |
|---|---|
Molekularformel |
C14H9F3OS |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
9-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C14H9F3OS/c15-14(16,17)13(18)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,18H |
InChI-Schlüssel |
NPAWHPMAIVLLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



propanedinitrile](/img/structure/B12592176.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)


![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)



![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)


